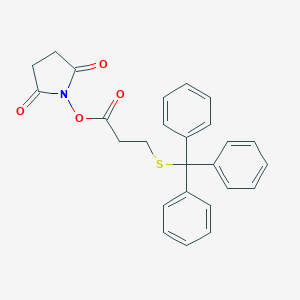

2,5-ジオキソピロリジン-1-イル 3-(トリチルチオ)プロパノエート

概要

説明

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate is a chemical compound with the molecular formula C26H23NO4S and a molecular weight of 445.53 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

科学的研究の応用

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate is utilized in various scientific research applications:

Organic Synthesis: It serves as a reagent for introducing the tritylthio group into molecules, which can be further modified.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Bioconjugation: It is employed in the preparation of bioconjugates for studying protein interactions and functions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate typically involves the reaction of 3-(tritylthio)propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under inert atmosphere conditions, usually at room temperature, to form the desired ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The tritylthio group can be substituted with other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions are used to cleave the ester bond.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields an amide.

Hydrolysis: The major products are 3-(tritylthio)propanoic acid and N-hydroxysuccinimide.

作用機序

類似化合物との比較

Similar Compounds

- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

- 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate is unique due to its specific combination of the tritylthio group and the succinimide ester, which provides distinct reactivity and applications in organic synthesis and medicinal chemistry .

生物活性

2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate (CAS No. 129431-12-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

The molecular formula of 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate is , with a molecular weight of 445.53 g/mol. The compound exhibits a purity of 95% and is characterized by various physical properties such as solubility and melting point, which are critical for its application in biological studies .

| Property | Value |

|---|---|

| Molecular Formula | C26H23NO4S |

| Molecular Weight | 445.53 g/mol |

| Purity | 95% |

| CAS Number | 129431-12-5 |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of derivatives related to 2,5-Dioxopyrrolidin-1-yl compounds. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a derivative, has shown broad-spectrum anticonvulsant activity across various animal seizure models. It demonstrated effective protection in tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating its potential as a candidate for treating different types of human epilepsy .

Trypanocidal Activity

In another study focusing on trypanocidal agents, compounds similar to 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate were evaluated against Trypanosoma cruzi. Results indicated that certain derivatives exhibited significant activity against both replicative forms (epimastigotes and intracellular amastigotes) of the parasite. The most promising compounds showed IC50 values indicating potent efficacy without notable toxicity on mammalian cells .

Case Studies

- Anticonvulsant Studies : AS-1 was tested in multiple seizure models, showing effective seizure control without significant side effects. The combination of AS-1 with other anticonvulsants like valproic acid resulted in synergistic effects, enhancing therapeutic efficacy .

- Trypanosomiasis Research : A series of 5-nitroindazole derivatives were synthesized and tested against T. cruzi, demonstrating substantial reductions in parasitemia levels in infected mice models. These findings support the potential use of these compounds in developing new treatments for Chagas disease .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-tritylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOAPUSZAUJNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591656 | |

| Record name | 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129431-12-5 | |

| Record name | 1-({3-[(Triphenylmethyl)sulfanyl]propanoyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。